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Compound of Interest

Compound Name: 2-Iodopropane

Cat. No.: B156323 Get Quote

An In-depth Technical Guide on the Thermochemistry of 2-Iodopropane

This guide provides a detailed overview of the core thermochemical properties of 2-
iodopropane (isopropyl iodide), tailored for researchers, scientists, and professionals in drug

development. It includes key quantitative data, detailed experimental methodologies for

determining these properties, and visualizations of relevant molecular structures and logical

relationships.

Core Thermochemical Data
The following tables summarize the key thermochemical data for 2-iodopropane. These

values are essential for understanding the energetic stability and reactivity of the molecule.

Property Value Units Source(s)

Standard Enthalpy of

Formation (Gas,

ΔfH°gas)

-41.0 kcal/mol [1]

Standard Enthalpy of

Formation (Gas,

ΔfH°gas)

-77.2 to -72.6 kJ/mol [2]

Heat Capacity (Liquid,

C)
137.3 J K⁻¹ mol⁻¹ [2]

Ionization Energy 9.4 eV [1]
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Note on Enthalpy of Formation: The values from different sources are presented. To convert

kcal/mol to kJ/mol, the conversion factor of 4.184 is used. -9.8 kcal/mol is equivalent to

approximately -41.0 kJ/mol.

Bond
Bond Dissociation
Enthalpy (DH°₂₉₈)

Units Source(s)

C-I (general) 238 kJ/mol [3]

C-I (in 1-iodobutane) 210.5 kJ/mol [4]

Note on Bond Dissociation Energy: A specific experimental value for the C-I bond in 2-
iodopropane was not found. The provided values are for a general C-I bond and for the C-I

bond in the isomeric 1-iodobutane, which can serve as reasonable estimates.

Experimental Protocols
The determination of thermochemical data is a meticulous process requiring precise

experimental techniques. Below are detailed methodologies for the key experiments cited in

the study of haloalkane thermochemistry.

Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound like 2-iodopropane is typically

determined indirectly through its enthalpy of combustion using bomb calorimetry.[5]

Experimental Workflow:

Sample Preparation: A precisely weighed sample of pure 2-iodopropane is placed in a

crucible within a high-pressure vessel known as a "bomb."

Calorimeter Setup: The bomb is filled with pure oxygen under high pressure (typically around

30 atm) and then submerged in a known volume of water in an insulated container (the

calorimeter). A thermometer with high resolution is used to monitor the water temperature.

Ignition: The sample is ignited electrically. The combustion of the organic compound releases

heat, which is transferred to the surrounding water and the bomb, causing a temperature

rise.
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Temperature Measurement: The temperature of the water is recorded at regular intervals

before, during, and after the combustion until a maximum temperature is reached and the

system begins to cool.

Data Analysis: The heat capacity of the calorimeter system is predetermined using a

standard substance with a known heat of combustion (e.g., benzoic acid).[5] The heat

released by the combustion of 2-iodopropane is calculated using the measured temperature

change and the heat capacity of the calorimeter.

Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion

is then used in a Hess's Law cycle with the known standard enthalpies of formation of the

combustion products (CO₂, H₂O, and I₂) to calculate the standard enthalpy of formation of 2-
iodopropane.[4]

Determination of Bond Dissociation Energy (BDE)
Several experimental techniques are employed to measure bond dissociation energies. The

most common and reliable methods include radical kinetics, photoionization mass spectrometry

(PIMS), and gas-phase acidity cycles.[6][7]

a) Radical Kinetics:

Reaction Setup: A reaction is initiated where a known radical (e.g., a halogen atom)

abstracts a hydrogen atom from the molecule of interest (in a related compound, as C-I bond

cleavage is the focus).[6]

Kinetic Measurements: The rate of this reaction is measured as a function of temperature.

This allows for the determination of the activation energy for the reaction.

Thermochemical Cycle: The activation energy, along with the known enthalpy of formation of

the abstracting radical and the product molecule, is used in a thermochemical cycle to

calculate the bond dissociation energy.[6]

b) Photoionization Mass Spectrometry (PIMS):

Sample Introduction: A gaseous sample of the molecule is introduced into the ionization

chamber of a mass spectrometer.
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Photoionization: The molecules are irradiated with a beam of tunable monochromatic light

(photons). The energy of the photons is gradually increased.

Detection of Fragments: At a certain energy threshold, the molecule will absorb a photon,

ionize, and fragment. The appearance of the radical cation (e.g., [CH₃CHCH₃]⁺ from the

cleavage of the C-I bond in 2-iodopropane) is detected by the mass spectrometer.

Appearance Energy Measurement: The minimum energy required to form this fragment ion

is the appearance energy.

Calculation of BDE: The bond dissociation energy is then calculated by combining the

measured appearance energy with the known ionization energy of the resulting radical.[6]

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key molecular

and conceptual aspects of the thermochemistry of 2-iodopropane.

Caption: Molecular structure of 2-Iodopropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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